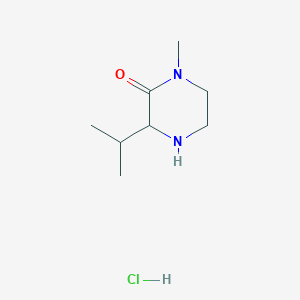

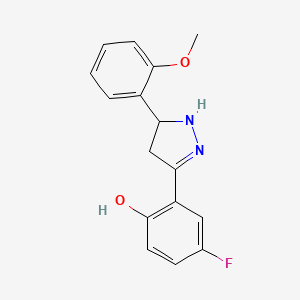

![molecular formula C19H26N2O5 B2459794 N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-Methoxyphenethyl)oxalamid CAS No. 899734-14-6](/img/structure/B2459794.png)

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-Methoxyphenethyl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide, also known as DNQX, is a chemical compound that has been widely used in scientific research for its ability to block excitatory neurotransmission in the brain. DNQX is a non-competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

Wirkmechanismus

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide acts as a non-competitive antagonist of the AMPA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This prevents the receptor from opening ion channels and conducting electrical signals, thereby blocking excitatory neurotransmission in the brain.

Biochemical and Physiological Effects:

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide has been shown to have a number of biochemical and physiological effects in the brain, including the inhibition of long-term potentiation (LTP), a process that is crucial for synaptic plasticity and learning and memory. N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide has also been shown to reduce seizure activity in animal models of epilepsy and to protect against neurodegeneration in models of Parkinson's and Alzheimer's diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide in lab experiments is its ability to selectively block excitatory neurotransmission mediated by the AMPA receptor, without affecting other types of neurotransmission. This allows researchers to study the specific role of the AMPA receptor in various physiological and pathological processes. However, one limitation of using N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide is that it can only be used in in vitro experiments or in animal models, as it is not suitable for use in humans due to its toxicity and potential side effects.

Zukünftige Richtungen

There are several future directions for research on N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide and the AMPA receptor. One area of interest is the development of new therapeutic agents that target the AMPA receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of the AMPA receptor in synaptic plasticity and learning and memory, and how this can be modulated for cognitive enhancement. Additionally, there is a need for further research on the safety and toxicity of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide and other AMPA receptor antagonists, as well as their potential side effects and interactions with other drugs.

Synthesemethoden

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide can be synthesized through a multi-step process that involves the reaction of various starting materials, including 2-methoxyphenethylamine, 2-nitrobenzaldehyde, and 1,4-dioxaspiro[4.4]nonane. The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Wissenschaftliche Forschungsanwendungen

Synthese: Forscher haben verschiedene Methoden zur Synthese von 1,6-Dioxaspiro[4.4]nonan und seinen Derivaten entwickelt. Ein Ansatz beinhaltet die Kondensation von Lactonen von γ-Hydroxycarbonsäuren, gefolgt von der Umwandlung zum Natriumsalz einer Spiroketalsäure und anschließender Decarboxylierung. Andere Methoden verwenden aliphatische γ,γ’-Dihydroxyketone als Ausgangsmaterialien .

Chemische Eigenschaften: Diese Verbindungen zeigen ein breites Spektrum an biologischer Aktivität. Natürliche Spiroketale wurden als Antibiotika, Antianaphylaktika, Entzündungshemmer und krampflösende Mittel gefunden. Darüber hinaus dienen sie als Katalysatoren in der Polymerherstellung, als Lockstoffe für Borkenkäfer und als Beschleuniger in Feststoffraketenbrennprozessen .

Synthetische Ansätze

Forscher haben effiziente synthetische Wege erforscht, um Zugang zu 1,6-Dioxaspiro[4.4]nonanderivaten zu erhalten. Insbesondere wurde eine Furan-oxidative Spirocyclisierung als Schlüsselschritt eingesetzt, zusammen mit anderen Reaktionen wie der Sharpless-asymmetrischen Dihydroxylierung, der Weinreb-Ketonsynthese und der Yamaguchi-Veresterung .

Eigenschaften

IUPAC Name |

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-24-16-7-3-2-6-14(16)8-11-20-17(22)18(23)21-12-15-13-25-19(26-15)9-4-5-10-19/h2-3,6-7,15H,4-5,8-13H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSABQFIKLVVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2COC3(O2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2459719.png)

![methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate](/img/structure/B2459723.png)

![N-[[5-butylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2459727.png)

![3-ethyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459729.png)

![1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2459731.png)

![1-Methyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2459734.png)